molecular formula C10H13NO2 B152623 6-(tert-Butyl)nicotinic acid CAS No. 832715-99-8

6-(tert-Butyl)nicotinic acid

Cat. No. B152623
M. Wt: 179.22 g/mol
InChI Key: CVGXKEVUQXTBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be applied to the synthesis of 6-(tert-Butyl)nicotinic acid or its derivatives . The tert-butanesulfinyl group serves as a chiral directing group and is cleaved after nucleophilic addition, which is a useful feature for the synthesis of enantioenriched compounds .

Molecular Structure Analysis

The molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized by X-ray crystallographic analysis. This compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize its structure . These findings could provide insights into the molecular structure analysis of 6-(tert-Butyl)nicotinic acid, as the presence of tert-butyl groups and aromatic systems are common structural motifs.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 6-(tert-Butyl)nicotinic acid. However, the use of N-tert-butanesulfinyl imine derivatives as ligands for asymmetric catalysis suggests that similar compounds could participate in a variety of chemical reactions, particularly those involving the formation of chiral centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(tert-Butyl)nicotinic acid are not discussed in the provided papers. Nonetheless, the characterization of related compounds using FTIR, 1H, and 13C NMR spectroscopic methods indicates that these techniques could be employed to analyze the physical and chemical properties of 6-(tert-Butyl)nicotinic acid . The thermal properties and DFT analyses of related compounds also provide a framework for understanding the stability and electronic properties of similar molecules .

Scientific Research Applications

Receptors for Nicotinic Acid and Its Derivatives

Nicotinic acid (niacin) has been utilized for decades as a lipid-lowering drug, with its effects mediated through specific receptors in adipose tissue, such as the G-protein-coupled receptor identified as PUMA-G in mice and HM74 in humans. These receptors mediate the anti-lipolytic effect of nicotinic acid by decreasing cyclic adenosine monophosphate (cAMP) accumulation, thus inhibiting hormone-sensitive triglyceride lipase in adipose tissue. The identification of these receptors has been crucial for understanding the mechanism of action of nicotinic acid and its derivatives and could be pivotal in developing new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).

Chemical Separation and Recovery Techniques

Advancements in the separation and recovery of nicotinic acid from various mixtures have been explored, with a focus on enhancing the efficiency of these processes. For instance, the use of reactive extraction with organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) has been investigated to intensify the recovery of nicotinic acid, highlighting its importance in the pharmaceutical and biochemical industries (Kumar et al., 2008).

Vasorelaxation and Antioxidation Properties

The vasorelaxation and antioxidative properties of thionicotinic acid derivatives have been studied, demonstrating potential therapeutic applications. These analogs have shown effects on vasorelaxation in rat thoracic aorta and exhibited antioxidant activities in assays, suggesting their potential development as therapeutics for conditions requiring vasorelaxation and antioxidation (Prachayasittikul et al., 2010).

Molecular Identification and Mechanism of Action

Further molecular identification of high and low affinity receptors for nicotinic acid, such as HM74A, has contributed to a deeper understanding of the drug's mechanism of action in treating dyslipidemia. The high affinity receptor HM74A, identified for nicotinic acid, plays a significant role in mediating its lipid-modifying effects, which has implications for the development of more effective drugs for dyslipidemia management (Wise et al., 2003).

Inhibition of Atherosclerosis Progression

Research has also indicated that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor GPR109A on immune cells. This discovery opens new avenues for the treatment of atherosclerosis and potentially other inflammatory diseases, emphasizing the broader applications of nicotinic acid beyond its traditional use (Lukasova et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-tert-butylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGXKEVUQXTBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619660
Record name 6-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)nicotinic acid

CAS RN

832715-99-8
Record name 6-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nicotinic acid (1.0 g; 7.3 mmol) is dissolved in a mixture of water (10 mL) and conc. H2SO4 (0.5 mL) with stirring. tert-Butyl carboxylic acid is added, and the resulting crystalline slurry stirred under nitrogen. Catalytic AgNO3 and ammonium persulfate (140 mg; 0.61 mmol) are then added, the flask wrapped in aluminum foil to shield from light and the reaction heated to 90° C. for 3 hr. The reaction is cooled to 0° C., basified to pH 10 and extracted with EtOAc (4×50 mL). The pooled organic layers are washed with saturated sodium carbonate (2×50 mL) and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting oil is purified by flash chromatography over silica gel to provide 6-tert-butyl-nicotinic acid (1.1 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of nicotinic acid (2.00 g, 16.2 mmol) in water (250 mL) was added concentrated sulfuric acid (1 mL, 18.8 mmol) and the mixture stirred under nitrogen to form a clear solution. Pivalic acid (1.83 g, 17.9 mmol) was added and stirring under nitrogen at ambient temperature continued for 10 minutes. Silver nitrate (125 mg, 0.74 mmol) was added followed by ammonium persulfate (295 mg, 1.3 mmol), the flask wrapped in aluminum foil to exclude light and the mixture heated to 90° C. under nitrogen. After 2 hours the reaction mixture was cooled to ambient temperature and the aqueous mixture concentrated in vacuo to a colorless solid. The solid was triturated with tetrahydrofuran and filtered. The solid residue was retriturated with methanol and filtered. Both filtrates were combined and concentrated in vacuo. The crude product was purified by reverse phase chromatography using a 85 g C-18 column gradient eluted from 10% acetonitrile in water to 100% acetonitrile. The product containing fractions were combined and concentrated in vacuo. The residue was lyophilized from water to give 6-tert-butylnicotinic acid as a colorless solid (139 mg, 4%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Quantity
295 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
125 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.